1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate
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Overview
Description
1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate is a chemical compound with the molecular formula C14H14BrFO5 and a molecular weight of 361.16 g/mol. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate benzoyl halides. The reaction conditions often include the use of a base such as sodium ethoxide in an ethanol solvent, followed by the addition of the benzoyl halide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Substituted benzoyl derivatives.
Hydrolysis: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to downstream effects that result in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diethyl 2-(4-bromo-2-fluorobenzoyl)propanedioate
- 1,3-Diethyl 2-(4-chloro-3-fluorobenzoyl)propanedioate
- 1,3-Diethyl 2-(4-bromo-3-chlorobenzoyl)propanedioate
Uniqueness
1,3-Diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate is unique due to the specific positioning of the bromine and fluorine atoms on the benzoyl ring, which can significantly influence its chemical reactivity and biological activities. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds.
Properties
IUPAC Name |
diethyl 2-(4-bromo-3-fluorobenzoyl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-9(15)10(16)7-8/h5-7,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFBAFIUHGHMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Br)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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